molecular formula C14H17N3O2S B1387397 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid CAS No. 1172506-05-6

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid

Cat. No.: B1387397
CAS No.: 1172506-05-6
M. Wt: 291.37 g/mol
InChI Key: DDCZGKMEYVJWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a diethylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 7-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or its derivatives.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine or its derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or its derivatives.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the diethylamino and methylthio groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The diethylamino and methylthio groups play a crucial role in its binding affinity and specificity. The carboxylic acid group may also contribute to its interaction with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • 4-(Diethylamino)-2-(methylthio)quinazoline-6-carboxylic acid
  • 4-(Diethylamino)-2-(methylthio)quinazoline-8-carboxylic acid
  • 4-(Diethylamino)-2-(methylthio)quinazoline-5-carboxylic acid

Comparison:

  • 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7-position, which can influence its chemical reactivity and biological activity.
  • 4-(Diethylamino)-2-(methylthio)quinazoline-6-carboxylic acid has the carboxylic acid group at the 6-position, which may result in different binding interactions and biological effects.
  • 4-(Diethylamino)-2-(methylthio)quinazoline-8-carboxylic acid and 4-(Diethylamino)-2-(methylthio)quinazoline-5-carboxylic acid have the carboxylic acid group at the 8- and 5-positions, respectively, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-(diethylamino)-2-methylsulfanylquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-17(5-2)12-10-7-6-9(13(18)19)8-11(10)15-14(16-12)20-3/h6-8H,4-5H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCZGKMEYVJWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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